2-Benzyl-4,6-dichloro-1,3,5-triazine

Descripción general

Descripción

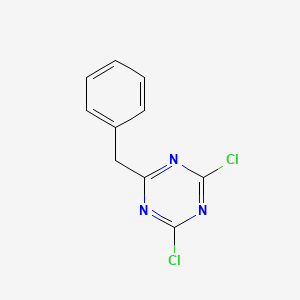

2-Benzyl-4,6-dichloro-1,3,5-triazine is a chemical compound with the linear formula C10H7Cl2N3 . It is a white to yellow solid .

Synthesis Analysis

The synthesis of 2-Benzyl-4,6-dichloro-1,3,5-triazine involves several specific synthetic protocols. These protocols involve the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

The molecular structure of 2-Benzyl-4,6-dichloro-1,3,5-triazine is represented by the linear formula C10H7Cl2N3 .Chemical Reactions Analysis

2-Benzyl-4,6-dichloro-1,3,5-triazine can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

2-Benzyl-4,6-dichloro-1,3,5-triazine is a white to yellow solid . It has a molecular weight of 240.09 .Aplicaciones Científicas De Investigación

Synthesis of Other Chemical Compounds

“2-Benzyl-4,6-dichloro-1,3,5-triazine” is used in the synthesis of other chemical compounds. For instance, it plays a crucial role in the production of bis (4,6-dimethoxy-1,3,5-triazin-2-yl) ether, through reaction with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine .

Preparation of New 2,4,6-Tri-substituted-1,3,5-Triazines

This compound is used in the preparation of a series of new 2,4,6-tri-substituted-1,3,5-triazines via sequential substitution of the three chlorides of cyanuric chloride by O-, N- and S- centered nucleophiles .

Antitumor Properties

Some 1,3,5-triazines, which can be synthesized using “2-Benzyl-4,6-dichloro-1,3,5-triazine”, display important biological properties. For example, hexamethylmelamine and 2-amino- 4-morphlino- s -triazine are used clinically due to their antitumor properties to treat lung breast and ovarian cancer, respectively .

Aromatase Inhibitory Activity

Significant aromatase inhibitory activity has been observed for 1,3,5-triazines of general structure 4 . This suggests potential applications in the treatment of diseases where aromatase inhibitors are beneficial.

Antitumor Activity in Human Cancer and Murine Leukemia Cell Lines

For the similar general structure 5, antitumor activity in human cancer and murine leukemia cell lines has been observed . This opens up possibilities for the development of new cancer treatments.

Use as Siderophore Mediated Drug

The 1,3,5-triazine 6 presents potential use as a siderophore (microbial iron shelter) mediated drug . This could have implications in the treatment of infections caused by iron-dependent bacteria.

Corticotrophin-Releasing Factor 1 Receptor Antagonist Activity

The compound 9, which can be synthesized using “2-Benzyl-4,6-dichloro-1,3,5-triazine”, is a potent corticotrophin-releasing factor 1 receptor antagonist . This suggests potential applications in the treatment of diseases related to corticotrophin-releasing factor 1.

Activity Against Trypanosoma Brucei

Among several other 1,3,5-triazine substituted polyamines tested, the substrate 10 presents a good in vitro activity against the protozoan parasite Trypanosoma brucei . This suggests potential applications in the treatment of Human African Trypanosomasis.

Propiedades

IUPAC Name |

2-benzyl-4,6-dichloro-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-9-13-8(14-10(12)15-9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHINYIRBZWBEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4,6-dichloro-1,3,5-triazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344013.png)

amine hydrochloride](/img/structure/B6344021.png)

amine hydrochloride](/img/structure/B6344032.png)

![1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B6344038.png)

amine hydrochloride](/img/structure/B6344051.png)

amine hydrochloride](/img/structure/B6344067.png)

amine hydrochloride](/img/structure/B6344071.png)

![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344106.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)

![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)